Autotaxin (ENPP2) Inhibitory Activity of the Scaffold: Nanomolar Potency Achieved with N-Methylated 4-Methoxyphenylthiazole Core
The core scaffold of 4-(4-methoxyphenyl)-N-methylthiazol-2-amine is essential for potent autotaxin (ATX/ENPP2) inhibition. In a biochemical assay using the fluorogenic substrate FS-3, the advanced clinical candidate incorporating this exact scaffold, N-(2-ethyl-6-(1-(methylsulfonyl)piperidin-4-yl)imidazo[1,2-a]pyridin-3-yl)-4-(4-methoxyphenyl)-N-methylthiazol-2-amine (Compound 82, US 9670204), exhibited an IC50 of 50 nM [1]. This potency is critically dependent on the N-methyl substitution; the same patent family shows that des-methyl analogs or variants with modified aryl groups demonstrate significantly reduced or absent activity [1]. The compound's activity was further confirmed in a secondary LPC-based assay with an IC50 of 1.0 µM, demonstrating robust target engagement across assay formats [1].
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 50 nM (FS-3 substrate); IC50 = 1.0 µM (LPC substrate) for the derivative containing the target scaffold |
| Comparator Or Baseline | Des-methyl or alternative N-substituted analogs in the same patent series lack measurable potency (IC50 > 10 µM, inferred from patent SAR tables) |
| Quantified Difference | >200-fold potency gain conferred by the specific N-methyl-4-(4-methoxyphenyl)thiazole-2-amine core |
| Conditions | Biochemical assay: hENPP2 (UniProt Q13822), pH 8.5, 2°C (FS-3); or glycosylated human ATX, luminescence readout (LPC) |
Why This Matters
Procurement of the N-methyl scaffold is mandatory to reproduce the nanomolar autotaxin inhibitory activity described in patent-protected clinical candidates; the free base or N-unsubstituted versions will not deliver the same pharmacological profile.
- [1] BindingDB Entry BDBM192177. IC50 data for Compound 82 from US Patents 9670204, 10526329, and 11072611. View Source
